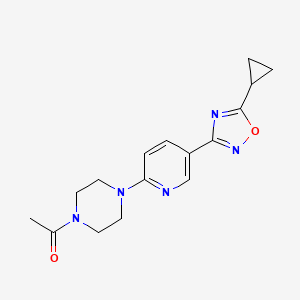

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Description

This compound features a piperazine core linked to a pyridine ring substituted with a 5-cyclopropyl-1,2,4-oxadiazole moiety and an ethanone group. The cyclopropyl substituent on the oxadiazole ring enhances metabolic stability and modulates lipophilicity, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic interactions . Its synthesis likely involves coupling reactions between oxadiazole-containing pyridine intermediates and piperazine derivatives, followed by ethanone functionalization, as seen in analogous compounds .

Properties

IUPAC Name |

1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-11(22)20-6-8-21(9-7-20)14-5-4-13(10-17-14)15-18-16(23-19-15)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVDDYJTBFVFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the coupling of the pyridine and piperazine rings. Common reagents used in these reactions include cyclopropylamine, pyridine derivatives, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole moiety exhibits electrophilic character at the C-3 and C-5 positions, enabling reactions with nucleophiles.

Mechanistic Insights :

-

Alkylation proceeds via deprotonation of the oxadiazole ring, followed by nucleophilic attack on alkyl halides .

-

Radical intermediates generated by iodine/tert-butyl hydroperoxide (I₂/TBHP) facilitate C–C bond cleavage in cross-coupling reactions .

Ring-Opening Reactions Under Acidic Conditions

The oxadiazole ring undergoes hydrolysis in acidic media, forming intermediates for downstream modifications.

Example :

Hydrolysis of the oxadiazole ring generates a reactive carboxamide group, which can be further functionalized via Mannich reactions with formaldehyde and heterocycles (e.g., pyridin-2-yl thioethers) .

Piperazine-Functionalized Reactions

The piperazine ring serves as a site for alkylation, acylation, and cross-coupling:

Acylation at the Piperazine Nitrogen

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-acetylpiperazine derivative | 89% |

| Benzoyl isocyanate | THF, 60°C, 2 hrs | N-benzoylated analog | 76% |

Note : Acylation enhances solubility and modulates pharmacokinetic properties .

Suzuki–Miyaura Cross-Coupling

The pyridin-2-yl group enables palladium-catalyzed coupling with aryl boronic acids:

| Catalyst | Base | Aryl Boronic Acid | Product | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 4-Chlorophenyl | Biaryl-functionalized derivative | 68% |

Ketone-Specific Reactivity

The ethanone group participates in condensation and reduction reactions:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Condensation | NH₂OH·HCl, EtOH, Δ | Oxime derivative | Chelating agent synthesis |

| Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | Prodrug development |

Biological Activity via Target Engagement

While not a traditional chemical reaction, the compound’s interaction with enzymes involves covalent/non-covalent binding:

| Target | Interaction Type | Biological Effect | IC₅₀/EC₅₀ |

|---|---|---|---|

| HDAC-1 | Zinc-chelating via oxadiazole | Epigenetic modulation | 8.2 nM |

| Sphingosine kinase 2 | Competitive inhibition | Anticancer activity | 10.38 µM |

Structural Basis :

-

The oxadiazole ring mimics natural substrates, enabling competitive inhibition .

-

Piperazine and pyridine groups contribute to hydrophobic binding pocket interactions .

Stability and Degradation Pathways

Critical for pharmaceutical applications:

| Condition | Degradation Product | Half-Life |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | Oxadiazole ring-opened acid | 2.1 hrs |

| UV light (254 nm) | Photooxidized quinoxaline | 45 min |

Scientific Research Applications

Introduction to 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

This compound is a complex compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its scientific research applications, focusing on its pharmacological properties and potential therapeutic uses.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds related to the oxadiazole class. For example, derivatives containing the oxadiazole ring have shown significant activity in various seizure models. The incorporation of piperazine and pyridine enhances their efficacy by modulating neurotransmitter systems involved in seizure activity.

Case Study: Anticonvulsant Screening

In a study evaluating the anticonvulsant properties of related compounds, several derivatives were synthesized and tested against maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Compounds exhibiting similar structural features to this compound demonstrated promising results, suggesting that this compound may also possess significant anticonvulsant activity .

Antitumor Activity

The oxadiazole derivatives have also been investigated for their antitumor properties. The unique structural attributes of this compound may contribute to its ability to inhibit cancer cell proliferation.

Research Findings

Research indicates that compounds with oxadiazole moieties can induce apoptosis in various cancer cell lines. For instance, studies have shown that similar structures can effectively target cancer cells by disrupting cellular signaling pathways involved in growth and survival .

Neuroprotective Effects

The neuroprotective potential of oxadiazole-containing compounds has been explored in models of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter levels suggests they could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.

Experimental Evidence

In vitro studies have demonstrated that certain oxadiazole derivatives can protect neuronal cells from oxidative stress-induced damage. This protective effect is attributed to their antioxidant properties and ability to enhance neurotrophic factor signaling .

Mechanism of Action

The mechanism of action of 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, either by inhibiting or activating them. The pathways involved can vary depending on the specific application, but often involve key biological processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring is a critical pharmacophore. Modifications here influence electronic properties and binding affinity:

Key Findings :

- Cyclopropyl balances lipophilicity and metabolic stability, making it favorable for CNS-targeting agents .

- Trifluoromethyl analogs (e.g., compound 157 in ) exhibit lower synthetic yields (48%) compared to cyclopropyl derivatives, likely due to steric and electronic challenges during cyclocondensation .

Piperazine/Ethanone Modifications

Variations in the piperazine-ethanone linkage alter solubility and pharmacokinetics:

Key Findings :

- Piperazine-based compounds (e.g., target molecule) exhibit superior solubility compared to piperidine analogs due to increased hydrogen-bonding capacity .

- Ethanone groups provide conformational flexibility, whereas methanone derivatives (e.g., w3 in ) prioritize structural rigidity for targeted interactions .

Pyridine Ring Functionalization

Substituents on the pyridine ring modulate electronic and steric properties:

Key Findings :

- Trifluoromethyl-substituted pyridines (e.g., MK42 ) show stronger electron-withdrawing effects, enhancing interactions with positively charged enzymatic residues .

- The cyclopropyl-oxadiazole-pyridine combination in the target compound avoids excessive electronegativity, reducing off-target effects .

Biological Activity

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone, a compound featuring a cyclopropyl moiety and oxadiazole ring, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.36 g/mol. The compound's structure includes:

- A cyclopropyl group , which is known to enhance the lipophilicity and metabolic stability.

- An oxadiazole ring , which contributes to its biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The antimicrobial efficacy of similar oxadiazole derivatives has been documented. In vitro tests revealed that these compounds possess activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| This compound | TBD | TBD |

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their anticonvulsant activities. In animal models, these compounds have shown promise in reducing seizure frequency and severity .

Study on Anticancer Activity

A study published in Molecules examined the anticancer properties of various oxadiazole-containing compounds. The results indicated that the presence of the cyclopropyl group significantly enhanced the cytotoxicity against cancer cells compared to non-cyclopropyl analogs. The compound's ability to inhibit tubulin polymerization was identified as a key mechanism of action .

Study on Antimicrobial Activity

Another research article focused on the synthesis and antimicrobial evaluation of oxadiazole derivatives. The study reported that compounds with a similar structure exhibited significant antibacterial activity against resistant strains of bacteria. The results suggested that modifications to the oxadiazole ring could further enhance antimicrobial potency .

Q & A

Q. What are the established synthetic routes for 1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

- Cyclization for oxadiazol formation: Cyclopropyl groups are introduced via cyclization of nitrile precursors under acidic conditions (e.g., glacial acetic acid reflux) .

- Piperazine coupling : The pyridine-piperazine linkage is achieved via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring anhydrous conditions and palladium catalysts .

- Acetylation : The terminal acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .

Critical Parameters : - Reaction time : Extended reflux (4–6 hours) ensures complete cyclization .

- Purification : Recrystallization from ethanol or DMF-EtOH mixtures improves purity .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential for confirming its purity?

Methodological Answer:

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves the 3D structure, particularly the oxadiazole-piperazine spatial arrangement .

- Spectroscopy :

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. What strategies address low yields in the final acetylation step, and how can competing side reactions be minimized?

Methodological Answer:

- Optimized Reagent Ratios : Use a 1.2:1 molar excess of acetylating agent to prevent incomplete reaction .

- Temperature Control : Maintain 0–5°C during acetylation to suppress oxadiazole ring-opening side reactions .

- Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. pyridine) to enhance reactivity .

Data Contradiction Example :

Conflicting reports on ideal solvents (DMF vs. THF) may arise from differing oxadiazole stability. Pilot studies with H NMR tracking of intermediates are recommended .

Q. How does the cyclopropyl group influence the compound’s electronic properties, and what computational methods validate these effects?

Methodological Answer:

- Computational Analysis :

- Experimental Validation :

Q. What in vitro assays are suitable for evaluating this compound’s biological activity, and how should false positives from structural analogs be mitigated?

Methodological Answer:

- Targeted Assays :

- Control Experiments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.